4-(3-ethylphenoxy)benzoic acid 4-(3-ethylphenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1041513-65-8
VCID: VC11583754
InChI:
SMILES:
Molecular Formula: C15H14O3
Molecular Weight: 242.3

4-(3-ethylphenoxy)benzoic acid

CAS No.: 1041513-65-8

Cat. No.: VC11583754

Molecular Formula: C15H14O3

Molecular Weight: 242.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-(3-ethylphenoxy)benzoic acid - 1041513-65-8

Specification

CAS No. 1041513-65-8
Molecular Formula C15H14O3
Molecular Weight 242.3

Introduction

Chemical Structure and Nomenclature

4-(3-Ethylphenoxy)benzoic acid (IUPAC name: 4-(3-ethylphenoxy)benzoic acid) consists of a benzoic acid backbone with a phenoxy group attached at the para position of the benzene ring. The phenoxy group itself bears an ethyl substituent at the meta position, distinguishing it from the 2-ethyl and 4-ethyl isomers documented in literature . Its molecular formula is C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}, with a molecular weight of 242.27 g/mol, consistent with its structural analogs .

Table 1: Comparative Structural Data for Ethylphenoxybenzoic Acid Isomers

Property2-Ethylphenoxy Isomer 3-Ethylphenoxy Isomer4-Ethylphenoxy Isomer
Molecular FormulaC15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}
Molecular Weight (g/mol)242.27242.27242.27
CAS Number1099687-92-9Not ReportedNot Reported
Key Substituent PositionOrtho (2-)Meta (3-)Para (4-)

The meta substitution of the ethyl group introduces distinct steric effects compared to ortho or para isomers, potentially altering solubility, reactivity, and intermolecular interactions .

Synthetic Methodologies

While no direct synthesis routes for 4-(3-ethylphenoxy)benzoic acid are documented, analogous methods for related compounds suggest feasible pathways:

Ullmann Condensation

A plausible route involves coupling 3-ethylphenol with 4-iodobenzoic acid using a copper catalyst. This method, adapted from protocols for para-substituted analogs , typically proceeds under heated conditions (100–120°C) in polar aprotic solvents like dimethylformamide (DMF). The reaction can be represented as:

4-Iodobenzoic acid+3-EthylphenolCu, DMF4-(3-Ethylphenoxy)benzoic acid+HI\text{4-Iodobenzoic acid} + \text{3-Ethylphenol} \xrightarrow{\text{Cu, DMF}} \text{4-(3-Ethylphenoxy)benzoic acid} + \text{HI}

Yields may vary depending on catalyst loading and reaction time, with purification achieved via recrystallization from ethanol-water mixtures .

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction could couple 3-ethylphenol with 4-hydroxybenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher regioselectivity but requires anhydrous conditions and stoichiometric reagents .

Physicochemical Properties

Data extrapolated from isomers and related benzoic acid derivatives suggest the following properties:

Table 2: Inferred Physicochemical Properties

PropertyValue/Description
Melting Point160–180°C (estimated)
SolubilitySlightly soluble in water; soluble in ethanol, DMSO
LogP (Octanol-Water)~3.2 (predicted)
pKa~4.2 (carboxylic acid)

The ethyl group enhances lipophilicity compared to unsubstituted phenoxybenzoic acids, potentially improving membrane permeability in biological systems .

Research Findings and Biological Activity

While direct bioactivity data for 4-(3-ethylphenoxy)benzoic acid are absent, studies on structurally similar compounds provide insights:

  • Antimicrobial Potential: Thiourea derivatives of 4-ethylphenoxy analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the 3-ethyl variant could exhibit comparable activity with optimized substituent positioning .

  • Enzyme Inhibition: Benzoic acid derivatives often inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Molecular docking studies hypothesize that the 3-ethyl group may enhance binding affinity to hydrophobic enzyme pockets.

Challenges and Future Directions

The primary limitation in studying 4-(3-ethylphenoxy)benzoic acid is the scarcity of isomer-specific data. Future work should prioritize:

  • Synthetic Optimization: Developing high-yield, scalable routes for the meta isomer.

  • Biological Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer properties.

  • Computational Modeling: Predicting physicochemical and ADMET profiles using QSAR models.

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